3-(Cyclohexylmethoxy)-4-nitrobenzoic acid
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Overview
Description
3-(Cyclohexylmethoxy)-4-nitrobenzoic acid is an organic compound characterized by a benzoic acid core substituted with a cyclohexylmethoxy group at the 3-position and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexylmethoxy)-4-nitrobenzoic acid typically involves the following steps:
Nitration of Benzoic Acid: The starting material, benzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.
Formation of Cyclohexylmethanol: Cyclohexylmethanol is prepared separately through the reduction of cyclohexylmethyl ketone using a reducing agent such as sodium borohydride.
Williamson Ether Synthesis: The final step involves the Williamson ether synthesis, where the cyclohexylmethanol reacts with 3-hydroxy-4-nitrobenzoic acid in the presence of a strong base like sodium hydride to form the desired ether linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylmethoxy group, leading to the formation of cyclohexanone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: 3-(Cyclohexylmethoxy)-4-aminobenzoic acid.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-(Cyclohexylmethoxy)-4-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethoxy)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclohexylmethoxy group can influence the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate biological pathways and exert its effects at the molecular level .
Comparison with Similar Compounds
3-(Cyclohexylmethoxy)-4-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.
4-Nitrobenzoic acid: Lacks the cyclohexylmethoxy group.
3-Methoxy-4-nitrobenzoic acid: Contains a methoxy group instead of a cyclohexylmethoxy group.
Uniqueness: 3-(Cyclohexylmethoxy)-4-nitrobenzoic acid is unique due to the presence of both the cyclohexylmethoxy and nitro groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(cyclohexylmethoxy)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-14(17)11-6-7-12(15(18)19)13(8-11)20-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJRTNPQDABVOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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